Leconotide
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCYCKNGADUQP-CFIKXUEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H179N35O36S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179455 | |
| Record name | Leconotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2756.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247207-64-3 | |
| Record name | Leconotide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leconotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action
Voltage-Gated Calcium Channel Modulation
Leconotide's principal therapeutic action is derived from its ability to selectively interact with and block the function of N-type voltage-gated calcium channels (CaV2.2). nih.govresearchgate.net This selectivity is a key determinant of its pharmacological profile.
Selective Blockade of Neuronal CaV2.2 Channels (N-type)
This compound is a potent and selective blocker of N-type voltage-gated calcium channels (CaV2.2). nih.govresearchgate.net These channels are predominantly located on the presynaptic terminals of neurons and play a pivotal role in the influx of calcium ions that triggers the release of neurotransmitters. nih.govnih.gov By binding to these channels, this compound effectively inhibits this calcium influx, thereby disrupting the transmission of pain signals. nih.gov The blockade of CaV2.2 channels by this compound is a critical mechanism underlying its analgesic properties. researchgate.net
Distinction from Other Voltage-Gated Calcium Channel Subtypes (e.g., CaV2.1, CaV1.x)
A crucial aspect of this compound's mechanism is its high selectivity for CaV2.2 channels over other voltage-gated calcium channel subtypes. It exhibits a significantly lower affinity for P/Q-type (CaV2.1) and L-type (CaV1.x) calcium channels. nih.govnih.gov This selectivity is advantageous as CaV2.1 channels are also involved in neurotransmitter release at various synapses, and L-type channels are crucial for cardiovascular function. nih.govmdpi.com The preferential blockade of CaV2.2 channels allows for a more targeted therapeutic effect on pain pathways with a reduced potential for off-target effects associated with the blockade of other calcium channel subtypes. In comparison to another ω-conotoxin, ziconotide (B122063), this compound demonstrates a more favorable selectivity profile for CaV2.2 channels. researchgate.net
Table 1: Comparative Selectivity of this compound
| Calcium Channel Subtype | This compound Affinity | Role of Channel |
|---|---|---|
| CaV2.2 (N-type) | High | Neurotransmitter release in pain pathways |
| CaV2.1 (P/Q-type) | Low | Neurotransmitter release at various synapses |
| CaV1.x (L-type) | Low | Cardiovascular function, muscle contraction |
Role of Specific Subunits in Channel Sensitivity (e.g., β3 subunits)
The sensitivity of CaV2.2 channels to this compound is influenced by the composition of their auxiliary subunits, particularly the β subunits. nih.gov The presence of the β3 subunit in the CaV2.2 channel complex has been shown to decrease the channel's sensitivity to blockade by this compound. nih.gov This differential sensitivity is significant because the subunit composition of CaV2.2 channels can vary in different neuronal populations. For instance, CaV2.2 channels containing β3 subunits are reportedly more prevalent in sympathetic nervous system neurons. This may contribute to this compound's reduced impact on cardiovascular function compared to other, less selective conotoxins. researchgate.net Cryo-electron microscopy studies of the human CaV2.2 channel have provided insights into the interaction between the core α1 subunit and the ancillary α2δ−1 and β3 subunits, which is crucial for channel gating and modulation by toxins. nih.govnih.gov
Neurotransmission Modulation
By selectively blocking CaV2.2 channels, this compound directly influences the process of neurotransmission, particularly within the pain signaling cascade.
Inhibition of Neurotransmitter Release in Pain Pathways
The primary consequence of CaV2.2 channel blockade by this compound is the inhibition of neurotransmitter release from presynaptic nerve terminals in pain pathways. nih.govresearchgate.net When a nerve impulse arrives at the presynaptic terminal, the depolarization of the membrane normally opens voltage-gated calcium channels, leading to an influx of calcium. This increase in intracellular calcium concentration is the trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, into the synaptic cleft. nih.govnih.gov These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the pain signal. This compound, by preventing the initial calcium influx through CaV2.2 channels, effectively halts this cascade, thereby reducing the transmission of nociceptive signals. nih.govnih.gov
Effects on Nerve Impulse Conduction
While this compound's primary action is at the presynaptic terminal to inhibit neurotransmitter release, this action is a direct modulation of the consequence of a nerve impulse. The propagation of a nerve impulse, or action potential, along the axon of a neuron is primarily dependent on the function of voltage-gated sodium and potassium channels. kenhub.comyoutube.com this compound's selective blockade of CaV2.2 channels at the presynaptic terminal does not directly interfere with the conduction of the action potential itself along the axon. However, by preventing the translation of that electrical signal (the action potential) into a chemical signal (neurotransmitter release) at the synapse, this compound effectively modulates the onward transmission of the nerve impulse to the next neuron in the pain pathway. nih.govyoutube.com
Target Identification and Validation in Nociception Research
CaV2.2 as a Validated Therapeutic Target in Pain Research
The N-type voltage-gated calcium channel (CaV2.2) is a well-established and clinically relevant target in the management of chronic pain. jci.orgresearchgate.netnih.govoregonstate.edu These channels are critical components in the transmission of pain signals, being expressed in primary afferent neurons and their central terminals within the dorsal horn of the spinal cord. jci.orgnih.gov CaV2.2 channels are predominantly located at presynaptic neuronal terminals, where they regulate the influx of calcium that triggers the release of neurotransmitters essential for the transmission of nociceptive signals. pnas.org The importance of this channel as a pain target is underscored by the U.S. FDA approval of several drugs that modulate CaV2.2 activity, including ziconotide (B122063), gabapentin, and pregabalin, for chronic pain conditions. nih.govharvard.edu
Compelling evidence supporting CaV2.2 as a pain target comes from both pharmacological inhibition and genetic deletion studies. pnas.org The specific pharmacological blockade or genetic ablation of CaV2.2 channels has been shown to decrease pain responses in animal models of both neuropathic and inflammatory pain. pnas.orgpnas.org
Mice genetically engineered to lack CaV2.2 (CaV2.2-/- mice) have demonstrated reduced responses to various pain-inducing stimuli. pnas.org For instance, these knockout mice show diminished responses to intraplantar formalin and have higher thresholds for acute thermal pain. pnas.org While some studies have reported inconsistent findings regarding acute pain, the crucial role of CaV2.2 in chronic pain states is well-documented. nih.gov Pharmacological studies using selective CaV2.2 blockers, such as the ω-conotoxins, have consistently shown that inhibiting these channels can block neurotransmitter release in the spinal cord and produce antinociceptive effects in various animal pain models. nih.govoup.com
In pathological pain states, the expression and function of CaV2.2 channels are often upregulated, contributing to the hyperexcitability of neurons and heightened pain sensitivity. jci.orgpnas.org In animal models of neuropathic pain, the development of mechanical and thermal allodynia (pain from a stimulus that does not normally provoke pain) coincides with an increase in both the expression and function of CaV2.2 channels. pnas.org
Research has demonstrated that conditions like inflammation and nerve injury can modulate the expression of CaV2.2. For example, inflammation induced by Complete Freund's Adjuvant (CFA) has been shown to increase the protein expression of N-type channels. nih.gov Specific studies have revealed that CaV2.2 mRNA and protein levels are significantly increased in thermal-sensitive nociceptors following inflammation. researchgate.net Furthermore, after nerve injury, the auxiliary α2δ-1 subunit of the calcium channel is strongly upregulated, which is thought to enhance the trafficking of CaV2.2 channels to the presynaptic membrane, thereby amplifying pain signaling. pnas.org
| Evidence Type | Key Findings | References |
|---|---|---|
| Genetic Deletion (Knockout Mice) | Reduced responses to chemical and thermal pain stimuli. | pnas.org |
| Pharmacological Inhibition | Blockade of CaV2.2 decreases pain responses in neuropathic and inflammatory models. | pnas.org |
| Expression Studies | Increased expression and function of CaV2.2 in nociceptive neurons and the spinal cord during neuropathic and inflammatory pain states. | researchgate.netnih.govpnas.org |
Selectivity for Sensory Neurons versus Sympathetic Nervous System Neurons
Leconotide is an ω-conotoxin peptide that demonstrates a high degree of selectivity for CaV2.2 channels. wikipedia.org A distinguishing feature of this compound compared to other ω-conotoxins like ziconotide is its greater selectivity for CaV2.2 channels on sensory neurons over those on sympathetic nervous system neurons. oup.comoup.com This selectivity is attributed to the subunit composition of the channel. Experiments have shown that the presence of the β3 subunit in CaV2.2 channel complexes, which are present in sympathetic nervous system neurons, significantly decreases the channel's sensitivity to blockade by this compound. oup.com This results in a much higher dose of this compound being required to affect calcium channels that contain the β3 subunit. oup.com
The preferential action of this compound on sensory neurons has significant implications for its effects on autonomic functions. oup.com Because it has less effect on the CaV2.2 channels in the sympathetic nervous system, this compound is expected to have a reduced impact on sympathetic reflexes, such as the control of blood pressure. oup.com This hypothesis has been supported by preclinical research. For example, studies in rabbits using a tilt-table to challenge blood pressure control showed that a high intravenous dose of this compound caused only a short-lived fall in blood pressure. oup.com
This selectivity profile suggests that this compound is less toxic than other ω-conotoxins like ziconotide, which can cause significant side effects associated with peripheral autonomic dysfunction. oup.comoup.com The ability to achieve pain relief without significantly impacting autonomic functions like blood pressure and heart rate is a critical advantage in research models and suggests a wider therapeutic window. oup.comnih.gov In a rat model of diabetic neuropathic pain, this compound produced significant antihyperalgesia without the side effects observed with ziconotide at comparable doses. oup.comnih.gov
| Compound | Selectivity Profile | Observed Autonomic Effects in Research Models | References |
|---|---|---|---|
| This compound | Higher selectivity for sensory neurons over sympathetic neurons (due to β3 subunit sensitivity). | Minimal and transient effects on blood pressure; lower toxicity and fewer autonomic side effects. | oup.comoup.comnih.gov |
| Ziconotide | Less selective; affects both sensory and sympathetic neuron CaV2.2 channels. | Associated with significant side effects from peripheral autonomic dysfunction. | oup.comoup.com |
Preclinical Pharmacological and Efficacy Studies
In Vivo Animal Models of Pain
The efficacy of Leconotide has been evaluated in established models of diabetic neuropathy. researchgate.netnih.gov A common method for inducing this condition in preclinical studies is through the administration of streptozotocin, a chemical that is toxic to the insulin-producing β-cells of the pancreas, thereby inducing diabetes and subsequent neuropathic pain symptoms like hyperalgesia. aragen.comnih.govans-biotech.com
In a key study utilizing a rat model of streptozotocin-induced diabetic neuropathy, intravenously administered this compound was shown to produce dose-related antihyperalgesic effects. nih.govoup.com Experiments were conducted on diabetic rats exhibiting significant hyperalgesia in response to noxious heat. researchgate.netnih.gov At its maximum dose that produced no observable side effects, this compound achieved a 51.7% reversal of hyperalgesia. nih.govoup.com Further investigations in this model explored the interaction of this compound with other compounds. For instance, when co-administered with a potassium channel modulator, flupirtine, at doses that were ineffective on their own, the combination resulted in a significant potentiation of the antihyperalgesic effect. researchgate.netnih.gov
Table 1: Antihyperalgesic Effects of this compound in a Streptozotocin-Induced Diabetic Neuropathy Rat Model Data sourced from studies comparing the effects of this compound alone and in combination. researchgate.netnih.gov
This compound's effects have also been studied in models of bone cancer pain, which can cause significant, ongoing pain. nih.gov One such model involves the injection of syngeneic rat prostate cancer cells (AT3B-1) into the tibia of rats. nih.gov This procedure leads to tumor expansion within the bone, causing hyperalgesia to heat applied to the hind paw of the affected limb. nih.gov
In this rat model of bone cancer pain, intravenously administered this compound was found to have minimal antihyperalgesic effects when given by itself. nih.gov However, when co-administered with morphine, this compound produced a significant, dose-dependent increase in morphine's ability to reverse the bone cancer-induced hyperalgesia. nih.gov This synergistic interaction suggests a potentiation of the opioid's analgesic efficacy. nih.gov
Table 2: Effect of this compound on Morphine Potency in a Rat Bone Cancer Pain Model Data reflects the median effective dose (ED₅₀) of morphine required to produce an antihyperalgesic effect, with and without the addition of intravenous this compound. nih.gov
The analgesic potential of ω-conotoxins, the class of compounds to which this compound (also known as CVID) belongs, has been explored in other pain models as well. nih.gov These include models of chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of certain anticancer drugs. nih.gov Specifically, the effects of ω-conotoxins have been assessed in rodent models where peripheral neuropathy is induced by agents such as cisplatin (B142131) and oxaliplatin. nih.gov Additionally, the spinal nerve ligation (SNL) model, which mimics neuropathic pain resulting from traumatic nerve injury, has been used to characterize the effects of these compounds. nih.gov
Comparative Efficacy and Selectivity Studies
To better understand the pharmacological profile of this compound, studies have compared its effects directly with those of Ziconotide (B122063) (ω-conotoxin MVIIA), a related compound. researchgate.netnih.govoup.com
A direct comparison of the antihyperalgesic potency of this compound and Ziconotide was conducted in the streptozotocin-induced diabetic neuropathy model in rats. researchgate.netnih.gov In this study, both compounds were administered intravenously. nih.govoup.com A significant difference in efficacy was observed when comparing the maximum doses that did not produce side effects. nih.govoup.com Intravenous this compound resulted in a 51.7% reversal of hyperalgesia. nih.govoup.com In contrast, intravenous Ziconotide at its highest no-side-effect dose produced only a 0.4% reversal of hyperalgesia. nih.govoup.com This suggests that under these specific preclinical conditions, this compound can produce substantial antihyperalgesia without the side effects that limit the dose of Ziconotide. nih.gov
Table 3: Comparative Antihyperalgesic Efficacy of this compound and Ziconotide in a Diabetic Neuropathy Rat Model Data represents the percentage reversal of heat hyperalgesia at the maximum intravenous dose of each compound that did not produce observable side effects. nih.govoup.com
Comparison with Ziconotide (ω-Conotoxin MVIIA)
Differential Selectivity for Neuronal Subtypes
This compound, an ω-conotoxin, demonstrates notable selectivity in its action on different types of neurons, a factor that may contribute to its distinct therapeutic profile. oup.comncats.io Research indicates that this compound has a greater selectivity for sensory neurons compared to neurons of the sympathetic nervous system. oup.com This differential activity is linked to the composition of the voltage-sensitive calcium channels (Cav2.2) that it targets. oup.com
Specifically, the presence of β3 subunits within the Cav2.2 channel constructs has been shown to decrease the channel's sensitivity to blockade by conotoxins. oup.com this compound is particularly affected by this, with studies in frog oocytes showing a 540-fold higher concentration of this compound is required to affect calcium channels containing β3 subunits. oup.com Since β3 subunits are reportedly present in the Cav2.2 channels of sympathetic nervous system neurons, this compound is expected to have a reduced impact on sympathetic functions, such as the control of blood pressure. oup.comoup.com This suggests a more targeted action on the sensory pathways involved in pain perception.
Comparative Therapeutic Window Analysis
Analysis of this compound's therapeutic window, particularly in comparison to the related compound Ziconotide, highlights a significant distinction between the two. The therapeutic window refers to the range between the minimum effective concentration and the concentration at which adverse effects occur.
In a rat model of diabetic neuropathic pain, the maximum dose of intravenously administered this compound that produced no side effects (2 mg/kg) resulted in a 51.7% reversal of hyperalgesia. oup.comnih.govresearchgate.net In stark contrast, the highest dose of Ziconotide that could be given without inducing side effects (0.02 mg/kg) produced only a 0.4% reversal of hyperalgesia. oup.comnih.govresearchgate.net More recent research has indicated that this compound, at its maximum no-side-effect dose, achieves approximately 52% of the maximum possible antinociceptive effect. nih.gov This data suggests that this compound possesses a wider therapeutic window than Ziconotide, allowing for effective antihyperalgesia without concurrent toxicity at the tested doses. nih.gov
| Compound | Maximum No Side Effect Dose (IV) | % Reversal of Hyperalgesia |
|---|---|---|
| This compound | 2 mg/kg | 51.7% |
| Ziconotide | 0.02 mg/kg | 0.4% |
Research on Combination Therapies
Investigations into combination therapies involving this compound have explored its potential to produce synergistic effects with other classes of analgesics, aiming to enhance pain relief while potentially minimizing side effects.
Synergistic Effects with Potassium Channel Modulators (e.g., Flupirtine)
Studies have demonstrated a significant synergistic interaction between this compound and the potassium channel modulator, Flupirtine. oup.comnih.gov Flupirtine functions by opening neuronal voltage-gated potassium channels (specifically Kv7.2/3), which leads to a reduction in the excitability of central neurons. oup.comrsc.org
In a rat model of diabetic neuropathy, when administered alone at doses that were themselves ineffective, the combination of this compound and Flupirtine produced a powerful antihyperalgesic effect. oup.comnih.gov Specifically, this compound (0.02 mg/kg) alone caused a 25.3 ± 7.6% reversal of hyperalgesia, while Flupirtine (5 mg/kg) alone resulted in a -6 ± 9.5% reversal. oup.comoup.comnih.gov However, when administered together, the same doses led to an 84.1 ± 7.2% reversal of hyperalgesia. oup.comoup.comnih.gov This potentiation was not observed in similar experiments conducted with Ziconotide. oup.comnih.gov
| Treatment | % Reversal of Hyperalgesia (Mean ± SEM) |
|---|---|
| This compound (0.02 mg/kg) | 25.3 ± 7.6% |
| Flupirtine (5 mg/kg) | -6 ± 9.5% |
| This compound (0.02 mg/kg) + Flupirtine (5 mg/kg) | 84.1 ± 7.2% |
Potentiation of Opioid Analgesia (e.g., Morphine)
Research has also shown that this compound can significantly potentiate the analgesic effects of opioids, such as Morphine. nih.govresearchgate.net In a rat model of bone cancer pain, this compound administered intravenously on its own produced minimal antihyperalgesic effects. nih.govresearchgate.net However, when co-administered with Morphine, it markedly increased Morphine's potency. nih.govresearchgate.net
The dose-related antihyperalgesic effect of Morphine, which had a 50% effective dose (ED50) of 2.40 ± 1.24 mg/kg when given alone, was substantially enhanced by the addition of this compound. nih.govresearchgate.net The co-administration of just 20 µg/kg of this compound reduced the ED50 of Morphine to 0.16 ± 1.30 mg/kg. nih.govresearchgate.net This potentiation occurred without an increase in the side effect profile of either drug. nih.govresearchgate.net
| Treatment | Morphine ED50 (mg/kg, Mean ± SD) |
|---|---|
| Morphine Alone | 2.40 ± 1.24 |
| Morphine + this compound (0.02 µg/kg) | 1.24 ± 1.30 |
| Morphine + this compound (0.2 µg/kg) | 0.39 ± 1.27 |
| Morphine + this compound (20 µg/kg) | 0.16 ± 1.30 |
Mechanistic Basis for Combination Effects
The synergistic effects observed with this compound in combination therapies are rooted in the distinct and complementary mechanisms of action of the combined agents. oup.com this compound produces its analgesic effect by blocking N-type voltage-sensitive calcium channels (Cav2.2). oup.comncats.io This action inhibits the influx of calcium into presynaptic nerve terminals, which is a critical step for the release of neurotransmitters that signal pain.
Similarly, the potentiation of Morphine's analgesia involves targeting two different key points in the pain signaling pathway. frontiersin.org Morphine and other opioids act on opioid receptors, which are G-protein-coupled receptors. youtube.com Their stimulation leads to an inhibition of the enzyme adenylyl cyclase, a decrease in intracellular cAMP, and the opening of potassium channels, which collectively reduce neuronal excitability and neurotransmitter release. youtube.com By combining the opioid-receptor-mediated effects of Morphine with the direct calcium channel blockade of this compound, a more profound inhibition of nociceptive transmission is achieved than with either agent alone. nih.govresearchgate.net
Drug Discovery and Development Research Aspects
Structure-Activity Relationship (SAR) Investigations
The therapeutic potential of ω-conotoxins like Leconotide is intrinsically linked to their three-dimensional structure. mdpi.com These peptides are characterized by a rigid cysteine knot motif, where three disulfide bridges create a stable four-loop framework (C-C-CC-C-C). mdpi.comnih.gov This scaffold orients key amino acid residues into a specific conformation for high-affinity binding to the CaV2.2 channel. mdpi.com Understanding the relationship between this structure and its channel-blocking activity is fundamental for designing improved therapeutics. mdpi.comresearchgate.net
Identification of Key Residues for Target Interaction
The interaction between this compound and the CaV2.2 channel is a highly specific molecular recognition event. Research has identified critical amino acid residues on both the peptide and the channel that govern this binding.
On the peptide side, a tyrosine residue at position 13 (Tyr13) is considered a crucial binding determinant for many ω-conotoxins, and its hydroxyl group, in particular, is vital for high-affinity binding to CaV2.2. mdpi.comresearchgate.netresearchgate.net Additionally, basic residues, such as lysine (B10760008) (Lys) and arginine (Arg), located in specific loops of the peptide are key. mdpi.com For instance, Lys2 in the related ω-conotoxin MVIIA is a major binding determinant. mdpi.comresearchgate.net These positively charged residues are thought to form salt bridges with negatively charged glutamate (B1630785) residues in the outer vestibule of the calcium channel.
On the channel side, the binding site for ω-conotoxins is located in the pore-forming region of domain III. Specific amino acid residues within the S5-S6 linker of the CaV2.2 channel have been implicated in the interaction. These residues form a binding pocket that accommodates the conotoxin.
| Residue | Location | Postulated Role in Interaction |
|---|---|---|
| Gly1326 | Domain III Pore Region (S5-S6) | Potentially forms a barrier controlling peptide access to the outer vestibule. |
| Glu1332 | Domain III Pore Region (S5-S6) | Forms salt bridges with basic residues on the conotoxin. |
| Glu1334 | Domain III Pore Region (S5-S6) | Forms salt bridges with basic residues on the conotoxin. |
| Glu1337 | Domain III Pore Region (S5-S6) | Forms salt bridges with basic residues on the conotoxin. |
Insights from ω-Conotoxin GVIA and MVIIA SAR Studies
Much of the understanding of this compound's (CVID) SAR is derived from extensive studies of the related N-type channel blockers ω-conotoxin GVIA and MVIIA (Ziconotide). mdpi.comnih.gov While GVIA, MVIIA, and CVID all selectively target N-type channels, they exhibit differences in affinity, reversibility, and selectivity that can be traced to their primary sequences and resulting structural nuances. nih.govnih.gov
Conserved Structural Fold: All three peptides share the canonical ω-conotoxin fold, featuring a triple-stranded β-sheet stabilized by the cysteine knot. mdpi.com This rigid core structure is essential for presenting the binding loops to the channel.
Importance of Loop 2: SAR studies consistently highlight that residues within loop 2 are crucial for binding affinity and selectivity. mdpi.comnih.gov Tyr13, located in this loop, is a primary determinant of binding. mdpi.comresearchgate.net
Role of Other Loops: While loop 2 is critical, loops 1 and 4 have also been shown to influence selectivity. mdpi.comnih.gov Studies creating hybrid peptides of MVIIA and the P/Q-type channel blocker MVIIC revealed that loops 2 and 4 make the greatest contribution to CaV channel subtype selectivity. nih.gov this compound (CVID) possesses a unique hydrogen bond between Gly22 in loop 4 and Lys10 in loop 2, which is not seen in GVIA or MVIIA; this is thought to stabilize loop 2 and may contribute to this compound's improved selectivity for the N-type channel. mdpi.com
Binding Reversibility: ω-conotoxin GVIA binds virtually irreversibly to the CaV2.2 channel, making it a powerful research tool but less attractive as a therapeutic. nih.gov In contrast, MVIIA and this compound exhibit reversible binding, a more desirable trait for clinical applications. nih.gov
| Compound | Source Organism | Key Binding Residues | Notable Structural/Functional Feature |
|---|---|---|---|
| This compound (CVID) | Conus catus | Tyr13, Lys10 | Most selective N-type blocker; unique H-bond between loop 2 and 4 enhances loop 2 stability. nih.govmdpi.com |
| ω-Conotoxin GVIA | Conus geographus | Tyr13 | Very high affinity for CaV2.2; considered a virtually irreversible binder. mdpi.comnih.gov |
| ω-Conotoxin MVIIA (Ziconotide) | Conus magus | Lys2, Tyr13 | First conotoxin-based therapeutic approved; shows conformational averaging in loop 2. mdpi.comnih.govresearchgate.net |
Molecular Modifications for Improved Research Profiles
To overcome the inherent limitations of natural peptides, such as poor stability and short biological half-lives, various chemical modification strategies have been applied to conotoxins. nih.gov These approaches aim to enhance their properties for research and potential therapeutic use. One key reason for pursuing chemical synthesis over biological expression is the ability to introduce non-native modifications. nih.gov These modifications can include:
Residue Substitutions: Systematically replacing amino acids (e.g., via alanine (B10760859) scanning) helps to identify key residues responsible for activity and can be used to enhance selectivity or stability. nih.gov
Backbone Cyclization: Connecting the N- and C-termini of the peptide can significantly increase its resistance to degradation by exopeptidases, thereby improving its stability and half-life. nih.gov
These modifications are crucial for transforming potent natural peptides into viable research tools and drug leads by improving their pharmacological profiles. nih.gov
Peptidomimetics Development
While potent, peptides like this compound face challenges as drug candidates, including low oral bioavailability and metabolic instability. nih.gov To address this, researchers are developing peptidomimetics—small, non-peptide molecules designed to mimic the essential binding features of the original peptide. benthamscience.comlongdom.org
Design Principles for Mimicry of this compound's Activity
The design of peptidomimetics is a rational process guided by the SAR data of the parent peptide. benthamscience.com The goal is to create a non-peptide scaffold that correctly orients the key chemical groups (pharmacophores) responsible for biological activity. benthamscience.comresearchgate.net For ω-conotoxins like this compound, design principles focus on mimicking the spatial arrangement of the critical residues in loop 2. mdpi.com
Key design approaches include:
Pharmacophore Hypothesis: Based on SAR studies, a pharmacophore model is developed. For ω-conotoxins, this typically includes a central aromatic group to mimic Tyr13 and one or more basic groups to mimic residues like Lys or Arg, positioned at specific distances and orientations. mdpi.comresearchgate.net
Scaffold-Based Design: A suitable organic scaffold (e.g., anthranilamide, benzothiazole) is chosen to serve as a rigid framework. nih.govnih.gov The key pharmacophoric elements are then attached to this scaffold. benthamscience.com
Computational Modeling: Molecular dynamics and docking simulations are used to predict how well a designed mimic will fit into the CaV2.2 channel's binding site and to refine the structure of the mimic before synthesis. nih.govnih.gov
The ultimate aim is to reduce the peptide character while retaining the biological activity, leading to molecules with improved drug-like properties. longdom.org
Evaluation of Bioactive Mimics for CaV2.2 Channel Blockade
Once designed and synthesized, potential peptidomimetics must be rigorously tested to confirm that they successfully mimic the activity of this compound by blocking CaV2.2 channels. nih.govdeakin.edu.au A tiered approach involving several types of assays is typically used.
Binding Assays: The initial evaluation often involves a radioligand displacement assay. nih.gov This test measures the ability of the synthetic compound to compete with a radiolabeled ω-conotoxin (such as 125I-ω-conotoxin GVIA) for binding to CaV2.2 channels in rat brain homogenates. nih.govdeakin.edu.au Compounds that effectively displace the radioligand are considered to have affinity for the target site.
Functional Cellular Assays: Promising compounds are then tested in functional assays. A common method is a fluorescence-based calcium response assay using a cell line that expresses N-type channels, such as SH-SY5Y neuroblastoma cells. nih.govdeakin.edu.au This assay measures the ability of the compound to inhibit the influx of calcium into the cells following depolarization.
Electrophysiological Assays: The most definitive test of channel blockade is whole-cell patch-clamp electrophysiology. nih.govdeakin.edu.au This technique is performed on cells stably expressing human CaV2.2 channels (e.g., HEK293 cells) and directly measures the electrical current flowing through the channels. deakin.edu.au It allows for the precise determination of a compound's potency and its mechanism of channel blockade in a dose-dependent manner. deakin.edu.au
A study developing ω-conotoxin GVIA mimetics prepared a library of anthranilamide-derived compounds and evaluated them using this tiered approach, identifying a subset that was active across all three assays. nih.gov
| Compound ID | Assay Type | Result/Activity |
|---|---|---|
| Compound 8c (Diguanidinium derivative) | 125I-ω-conotoxin GVIA Displacement | pKi = 5.2 ± 0.1 |
| Ca2+ Response Assay (SH-SY5Y cells) | pIC50 = 4.8 ± 0.1 | |
| Patch Clamp (HEK293-hCaV2.2 cells) | Active, showed dose-dependent block |
Data adapted from a study on ω-Conotoxin GVIA mimetics. nih.gov
This systematic evaluation ensures that newly designed molecules not only bind to the target but also functionally inhibit it, paving the way for the development of novel, non-peptide-based therapies targeting the CaV2.2 channel.
Preclinical Translational Research Challenges
The journey of this compound from a promising chemical entity to a potential therapeutic agent is fraught with the typical, yet significant, challenges inherent in peptide drug development. These hurdles emerge during the preclinical phase and are critical to address for successful clinical translation. They primarily revolve around the compound's intrinsic properties as a peptide and the complexities of translating findings from animal models to human subjects.
Optimization of Pharmacokinetic Properties
A primary challenge in the preclinical development of this compound, an omega-conotoxin peptide, is the optimization of its pharmacokinetic (PK) profile. ncats.io Peptides are notoriously difficult drug candidates due to their inherent pharmacokinetic weaknesses, such as short plasma half-life, rapid clearance, and limited membrane permeability. tandfonline.com These properties are crucial as they dictate how the body absorbs, distributes, metabolizes, and excretes the drug, ultimately determining its efficacy and safety. numberanalytics.com
Strategies to enhance this compound's PK properties focus on prolonging its presence in the bloodstream to maintain therapeutic concentrations. General strategies applicable to peptides like this compound include:
Chemical Modifications: Techniques such as PEGylation (attaching polyethylene (B3416737) glycol) can increase the peptide's size, reducing renal clearance and shielding it from enzymatic breakdown. mdpi.com
Formulation Design: Developing advanced formulations, such as nanoparticles or microparticles, can help protect the peptide from degradation and control its release, thereby improving its absorption and bioavailability. numberanalytics.comfrontiersin.org
Structural Alterations: Modifications to the peptide's structure, like cyclization, can enhance its rigidity and resistance to degradation, which is a common strategy for conotoxins. conceptlifesciences.comugent.be
The table below outlines common challenges and strategies in optimizing the pharmacokinetic properties of peptide drugs like this compound.
| PK Challenge | Optimization Strategy | Rationale |
| Rapid Renal Clearance | PEGylation, Conjugation to larger molecules | Increases hydrodynamic size, slowing filtration by the kidneys. mdpi.com |
| Proteolytic Degradation | D-amino acid substitution, Cyclization, N- and C-terminal capping | Reduces susceptibility to enzymatic breakdown by proteases. conceptlifesciences.comresearchgate.net |
| Low Permeability | Lipophilic capping, Conjugation to transport enhancers | Improves the ability of the peptide to cross biological membranes. frontiersin.orgconceptlifesciences.com |
| Short Half-Life | Formulation in nanocarriers, Structural modifications | Provides sustained release and protects the peptide from rapid clearance and degradation. tandfonline.comfrontiersin.org |
Optimizing these pharmacokinetic parameters is a critical step to ensure that a sufficient concentration of this compound reaches its target, the N-type voltage-sensitive calcium channels, for a sustained period. ncats.ionumberanalytics.com
Overcoming Bioavailability and Stability Issues of Peptides
This compound, being a peptide, faces substantial hurdles related to its stability and bioavailability. benthamdirect.combenthamscience.com These molecules are susceptible to degradation by a wide array of enzymes (proteases) in the body, particularly in the gastrointestinal tract and blood. tandfonline.com This enzymatic breakdown, along with their poor ability to cross membrane barriers, severely limits their oral bioavailability, often necessitating parenteral administration. benthamdirect.combenthamscience.com
The inherent instability of peptides in aqueous solutions is another concern, where chemical degradation pathways like deamidation and oxidation can occur, affecting the molecule's structure and bioactivity. mdpi.comconceptlifesciences.com Research efforts to surmount these issues are a cornerstone of peptide drug development.
Key research strategies include:
Structural Modification: Introducing non-natural amino acids (e.g., D-amino acids) or modifying the peptide backbone can make the molecule unrecognizable to degradative enzymes. researchgate.netresearchgate.net
Cyclization: Creating a cyclic structure, a common feature in many natural conotoxins, enhances stability by making the peptide more rigid and less accessible to proteases. tandfonline.comconceptlifesciences.com While in vitro studies showed that a cyclized version of a similar conotoxin, Vc1.1, had superior stability, this did not necessarily translate to a longer half-life in vivo, highlighting the complexity of these modifications. ugent.be
Advanced Formulation: Encapsulating this compound in protective delivery systems or using protease inhibitors in the formulation can shield it from the harsh environment of the digestive system. tandfonline.com Optimizing the pH and using specific excipients in aqueous formulations can also slow down chemical degradation. mdpi.com
The following table summarizes the main stability and bioavailability challenges for peptides and the corresponding research approaches.
| Challenge | Underlying Cause | Research Approach |
| Enzymatic Degradation | Susceptibility to proteases in the gut and blood. | D-amino acid substitution, backbone modification, cyclization. conceptlifesciences.comresearchgate.netresearchgate.net |
| Chemical Instability | Deamidation, oxidation, hydrolysis in aqueous solutions. | pH optimization, use of stabilizing excipients (e.g., polyols), air exclusion. mdpi.com |
| Poor Permeability | High polarity and large size prevent easy passage across cell membranes. | Conjugation to cell-penetrating peptides or other transport enhancers. frontiersin.org |
| Low Oral Bioavailability | Combination of enzymatic degradation and poor absorption in the GI tract. | Development of novel oral delivery systems, chemical modifications to enhance stability and absorption. tandfonline.comfrontiersin.org |
Addressing these stability and bioavailability issues is fundamental to developing this compound into a viable therapeutic that can be administered effectively.
Addressing Dose-Limiting Toxicity in Research Stages
A critical phase in the preclinical development of any new drug, including this compound, is the identification and management of dose-limiting toxicities (DLTs). nih.gov DLTs are adverse effects that are severe enough to prevent further dose escalation in clinical trials. nih.gov For conotoxins like this compound, which are highly potent and selective, off-target effects can still occur at higher concentrations, leading to toxicity. nih.gov
Preclinical research focuses on establishing a safe therapeutic window. This involves extensive in vivo studies in animal models to determine the maximum tolerated dose (MTD). nih.gov For this compound, which targets neuronal N-type calcium channels, potential toxicities could involve the central nervous system or cardiovascular system. researchgate.netoup.com
Key aspects of preclinical toxicity research for this compound include:
Species-Specific Toxicity: Toxicity profiles can vary significantly between animal species and humans. For instance, some conotoxins show different effects on nicotinic acetylcholine (B1216132) receptors from different species. epa.gov Therefore, studies are often conducted in multiple species to better predict human toxicity.
Selectivity Profiling: Research has shown that this compound is less toxic than other ω-conotoxins because it has greater selectivity for sensory neurons over sympathetic nervous system neurons. oup.com This selectivity is attributed to its reduced ability to block calcium channels that contain specific subunits (β3) which are more prevalent in the sympathetic nervous system. oup.com
Comparison with Analogues: Comparative studies are crucial. For example, in a rat model of diabetic neuropathic pain, the maximum dose of this compound without side effects was found to be 2 mg/kg (intravenously), which produced a 51.7% reversal of hyperalgesia. In contrast, the comparator conotoxin, Ziconotide (B122063), showed almost no effect at its highest no-side-effect dose of 0.02 mg/kg. nih.gov
The table below details findings from a comparative preclinical study, illustrating the process of identifying a therapeutic window.
| Compound | Maximum No-Side-Effect Dose (IV, Rat) | Antihyperalgesic Effect at this Dose |
| This compound | 2 mg/kg | 51.7% reversal of hyperalgesia. nih.gov |
| Ziconotide | 0.02 mg/kg | 0.4% reversal of hyperalgesia. nih.gov |
These preclinical toxicity studies are vital for guiding safe dose selection in the first-in-human clinical trials and for understanding the potential risks associated with the drug. universiteitleiden.nl
Challenges in Translational Efficacy from Preclinical Models to Clinical Settings
A major hurdle in pain drug development is the "translational gap"—the frequent failure to replicate promising efficacy from preclinical animal models in human clinical trials. nih.govnih.gov This is a significant challenge for this compound. While it has shown antinociceptive effects in preclinical models of neuropathic and cancer pain, translating this to clinical success is not guaranteed. nih.govresearchgate.net
The complexity of this challenge stems from several factors:
Limitations of Animal Models: Preclinical pain models, such as those induced by nerve injury or chemicals in rodents, aim to mimic human pain conditions. nih.gov However, they often fail to capture the full picture of human chronic pain, which involves complex psychological and emotional components that are difficult to model in animals. nih.gov
Biological Differences: The biology of pain pathways and drug metabolism can differ between rodents and humans. nih.govnih.gov A drug target validated in an animal model may not have the same relevance in human pathophysiology. Using human tissues for target validation can help increase confidence before moving to costly clinical trials. nih.gov
Pharmacokinetic Disparities: The way a drug is processed by the body can vary significantly across species. For example, the renal clearance rate in humans is about 10-fold longer than in mice, meaning peptides often have a much shorter presence in mouse models, which can affect the perceived efficacy. nih.gov
Failed Clinical Translation: this compound itself has faced this challenge. Despite promising preclinical results, Phase I/II clinical trials for cancer pain were halted due to a low safety profile at higher doses and an "inability to translate the potency ratio from preclinical studies to human practice". researchgate.net
Efforts to bridge this translational divide are critical for the future of pain research. nih.govnorthwestern.edu This includes developing more sophisticated animal models that better reflect the human condition and using biomarkers to provide objective measures of a drug's effect in both preclinical and clinical studies. nih.govnih.gov
| Factor Contributing to Translational Gap | Description | Potential Mitigation Strategy |
| Model Limitations | Animal models do not fully replicate the subjective and multidimensional nature of human chronic pain. nih.gov | Develop more refined animal models; incorporate behavioral assessments beyond simple reflex tests. nih.gov |
| Biological Divergence | Differences in pain pathways, receptor subtypes, and genetics between species. nih.govnih.gov | Validate targets using human tissue; conduct parallel studies in animals and humans. nih.gov |
| PK/PD Discrepancies | Pharmacokinetic and pharmacodynamic profiles differ between rodents and humans. universiteitleiden.nlnih.gov | Use allometric scaling and pharmacokinetic modeling to better predict human doses from animal data. universiteitleiden.nl |
| Clinical Trial Design | Poor clinical study design or inappropriate patient selection can lead to trial failure. nih.gov | Use biomarkers for patient stratification; establish clear, objective endpoints. nih.gov |
Successfully navigating these translational challenges is paramount for a compound like this compound to fulfill its therapeutic potential.
Methodologies and Research Techniques Employed
In Vitro Assays for Target Characterization
In vitro assays are fundamental in elucidating the molecular interactions and functional consequences of Leconotide's binding to its target, the N-type voltage-gated calcium channel (CaV2.2). nih.govmdpi.com These assays provide a controlled environment to study the compound's properties at the cellular and molecular level.
Radioligand displacement assays are a cornerstone in determining the binding affinity of this compound to specific calcium channel subtypes. These assays utilize radioactively labeled ligands, such as ¹²⁵I-ω-Conotoxin GVIA and ¹²⁵I-MVIIC, which are known to bind to N-type and P/Q-type voltage-sensitive calcium channels, respectively. nih.govnih.govnih.govrevvity.com The principle of the assay involves competing the binding of the radioligand with increasing concentrations of the unlabeled compound, in this case, this compound.
By measuring the displacement of the radiolabeled conotoxin, researchers can calculate the inhibitory constant (Ki) of this compound, which is a measure of its binding affinity for the receptor. revvity.com Studies have employed these assays using rat brain homogenates, which are rich in various calcium channel subtypes. nih.govnih.gov The ability of a compound to displace ¹²⁵I-ω-conotoxin GVIA is indicative of its interaction with N-type calcium channels. nih.govnih.gov Similarly, displacement of ¹²⁵I-MVIIC suggests binding to P/Q-type channels. nih.govnih.gov This technique allows for the characterization of this compound's selectivity for different calcium channel subtypes. nih.gov
Fluorescence-based calcium response assays are functional assays that measure the effect of a compound on intracellular calcium levels. nih.govnih.gov These assays are particularly useful for studying the inhibitory activity of compounds like this compound on voltage-gated calcium channels. Human neuroblastoma cell lines, such as SH-SY5Y and IMR-32, are commonly used in these assays because they endogenously express N-type calcium channels. nih.govresearchgate.netnih.gov
The assay typically involves loading the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Calcium Green-1. nih.govresearchgate.net When the cells are depolarized, for example with a high concentration of potassium chloride (KCl), voltage-gated calcium channels open, leading to an influx of calcium and an increase in fluorescence. nih.govresearchgate.net this compound's ability to block this calcium influx is then measured as a decrease in the fluorescent signal. nih.govnih.gov This method allows for the determination of the compound's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). mdpi.com
Whole-cell patch clamp electrophysiology is a powerful technique that allows for the direct measurement of ion channel activity. bsys.chnih.govnih.govnih.govresearchgate.netelifesciences.org This method provides detailed information about the effects of a compound on the biophysical properties of ion channels, such as their activation, inactivation, and conductance. nih.govresearchgate.net
To study the effects of this compound, this technique can be applied to various cell types that express the target calcium channels. Human Embryonic Kidney 293 (HEK293) cells are often used because they can be transiently or stably transfected to express specific subunits of human voltage-gated calcium channels, providing a clean system to study a particular channel subtype in isolation. bsys.chnih.gov Dorsal Root Ganglion (DRG) neurons are another important cell type for these studies, as they are primary sensory neurons that play a crucial role in pain transmission and endogenously express N-type calcium channels. nih.govelifesciences.orgresearchgate.netbiorxiv.org Xenopus oocytes are also a common heterologous expression system for studying ion channels. nih.gov By recording the calcium currents in these cells before and after the application of this compound, researchers can precisely quantify its inhibitory effects. bsys.chnih.gov
High-throughput screening (HTS) methods, such as the Fluorometric Imaging Plate Reader (FLIPR) assay, are essential for testing large numbers of compounds rapidly. nih.govmoleculardevices.com The FLIPR system allows for the simultaneous measurement of intracellular calcium changes in multiple wells of a microplate, making it ideal for screening compound libraries and performing structure-activity relationship (SAR) studies. nih.govnih.govmdpi.com
The principle of the FLIPR assay is similar to other fluorescence-based calcium response assays. Cells expressing the target channel, such as SH-SY5Y cells for N-type calcium channels, are plated in microplates and loaded with a calcium-sensitive dye. nih.govmdpi.com The instrument then adds the test compounds followed by a depolarizing stimulus, and the resulting changes in fluorescence are recorded in real-time. nih.govnih.gov This technology enables the efficient determination of the potency and efficacy of compounds like this compound, accelerating the early stages of drug discovery. nih.gov
In Vivo Study Design Considerations
In vivo studies are critical for evaluating the physiological effects of this compound in a whole organism, particularly its potential as an analgesic. These studies are designed to assess the compound's efficacy in relevant animal models of pain.
To investigate the antihyperalgesic properties of this compound, researchers utilize various animal models of pain, such as those induced by diabetic neuropathy or bone cancer. oup.comnih.govoup.comnih.gov In these models, behavioral assessments are used to measure the animal's response to painful stimuli.
One common method is the assessment of antihyperalgesia to noxious heat, often using the Hargreaves plantar test. oup.comoup.comoup.com This test measures the latency of paw withdrawal from a radiant heat source. oup.comoup.com In a state of hyperalgesia, this latency is reduced. An effective antihyperalgesic agent like this compound would be expected to increase this paw withdrawal latency, indicating a reduction in pain sensitivity. oup.comoup.com
Another important behavioral assessment is the measurement of mechanical allodynia, which is pain caused by a normally non-painful stimulus. researchgate.net This is often assessed using von Frey filaments of varying forces applied to the paw. oup.comresearchgate.net An animal experiencing mechanical allodynia will withdraw its paw at a lower force threshold. The efficacy of this compound in treating this type of pain is determined by its ability to increase this withdrawal threshold. oup.comresearchgate.net These behavioral tests provide crucial evidence for the potential clinical utility of this compound in treating pain. oup.comoup.comresearchgate.net
Physiological Monitoring (e.g., Locomotor Activity, Cardiovascular Parameters)
In preclinical evaluations of this compound, particularly in rodent models, careful physiological monitoring is crucial to distinguish its therapeutic effects from potential side effects. Key parameters monitored include locomotor activity and cardiovascular functions.
Studies have utilized open-field activity monitoring to assess the general behavior and sedative effects of this compound. nih.govnih.gov In a rat model of diabetic neuropathic pain, researchers established the maximum dose that caused no side effects by observing the animals' general behavior. nih.govoup.com Similarly, in a rat model of bone cancer pain, locomotor activity was assessed using an open-field activity monitor and a rotarod test to ensure that the observed analgesic effects were not a consequence of sedation or motor impairment. nih.gov
Cardiovascular parameters, specifically blood pressure and heart rate, are also critical endpoints in the physiological monitoring of this compound. nih.gov Non-invasive blood pressure measurements have been used to define the maximum no-side-effect doses. nih.gov Research indicates that this compound has a more favorable safety profile regarding cardiovascular effects compared to the related compound, Ziconotide (B122063). researchgate.net This improved profile is attributed to its higher selectivity for N-type CaV2.2 calcium channel variants, which are less involved in the regulation of cardiovascular function. researchgate.net
The table below summarizes the key physiological parameters monitored in animal studies of this compound.
| Parameter Monitored | Research Model | Purpose | Key Findings |
| Locomotor Activity | Rat model of diabetic neuropathic pain | To determine the maximum no-side-effect dose and assess for sedation. nih.govoup.com | This compound showed antihyperalgesic effects at doses that did not cause observable side effects on general behavior. oup.com |
| Locomotor Activity | Rat model of bone cancer pain | To ensure analgesic effects were not due to motor impairment. nih.gov | This compound, alone or in combination with morphine, did not negatively impact motor activity at effective doses. nih.gov |
| Cardiovascular Parameters | Rat model of bone cancer pain | To measure the impact on blood pressure and heart rate. nih.gov | No significant effects on blood pressure or heart rate were observed at the doses tested. nih.gov |
| Cardiovascular Parameters | General preclinical assessment | To compare the safety profile with other ω-conotoxins like Ziconotide. researchgate.net | This compound demonstrates lower cardiovascular effects compared to Ziconotide. researchgate.net |
Considerations for Routes of Administration in Animal Studies (e.g., Intravenous vs. Intrathecal)
The route of administration is a critical consideration in the preclinical evaluation of ω-conotoxins. While many compounds in this class, such as Ziconotide, necessitate intrathecal administration to bypass the blood-brain barrier and minimize systemic toxicity, this compound has been specifically developed for systemic, particularly intravenous, administration. researchgate.netwikipedia.org
Intrathecal administration involves injecting the compound directly into the subarachnoid space of the spinal cord. premier-research.com This route is invasive and is typically reserved for drugs with a narrow therapeutic window or significant peripheral side effects. oup.comnih.gov For many ω-conotoxins, systemic (e.g., intravenous) administration can lead to severe side effects like hypotension by inhibiting sympathetic neurotransmission. researchgate.net
In contrast, this compound (also known as CVID or AM336) was developed with an improved safety profile that allows for intravenous delivery. nih.govresearchgate.net Studies in rat models of diabetic neuropathy and bone cancer pain have demonstrated that intravenously administered this compound can produce significant antihyperalgesic effects without the severe side effects associated with intravenous Ziconotide. oup.comoup.com This key difference suggests that this compound may have wider clinical applications, as it avoids the need for invasive intrathecal injections. nih.govoup.com The ability to be administered intravenously is linked to its higher specificity for sensory neuron calcium channels compared to those in the sympathetic nervous system. oup.com
Advanced Structural and Molecular Biology Techniques
Circular Dichroism and NMR Spectroscopy in SAR Studies
The development and optimization of peptide-based therapeutics like this compound heavily rely on understanding their Structure-Activity Relationships (SAR). Advanced biophysical techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in this process.
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution and for studying their interactions. numberanalytics.com In the context of SAR, NMR is used to identify which parts of the this compound molecule are essential for binding to the CaV2.2 channel. numberanalytics.com By comparing the NMR spectra of the peptide in its free and bound states, researchers can map the binding interface. nih.gov This information guides the rational design of analogs with improved potency and selectivity. nih.gov Techniques like 1H-15N HSQC (Heteronuclear Single Quantum Coherence) are commonly employed to monitor changes in the chemical environment of the peptide's atoms upon binding to its target. numberanalytics.com
Molecular and Immunohistochemical Analyses of Channel Expression
Understanding the distribution and subunit composition of the target ion channel is fundamental to explaining the activity and selectivity of this compound. Molecular and immunohistochemical techniques are employed to analyze the expression of the N-type (CaV2.2) calcium channel.
Molecular biology techniques, such as expressing recombinant CaV2.2 channels in cell lines (e.g., HEK293T cells), allow for detailed electrophysiological and pharmacological characterization. frontiersin.org These systems have been used to demonstrate that the presence of different auxiliary subunits, such as β subunits, can significantly alter the sensitivity of the CaV2.2 channel to conotoxins. oup.com For instance, research has shown that the presence of the β3 subunit decreases the channel's sensitivity to blockade by this compound, a finding that helps to explain its selective action. oup.com
Immunohistochemical analysis involves using antibodies to visualize the location of specific proteins within tissues. This technique can be used to map the precise distribution of CaV2.2 channels in the nervous system, including the dorsal horn of the spinal cord and peripheral sensory neurons. nih.gov By understanding where the target channels are expressed, researchers can better correlate the pharmacological effects of this compound with its molecular mechanism of action. This analysis helps to confirm that the compound acts on channels located in pain-processing pathways.
Research Gaps and Future Directions
Elucidating Unresolved Aspects of Mechanism of Action
The primary mechanism of Leconotide is understood to be the selective blockade of Cav2.2 channels, which inhibits neurotransmitter release at presynaptic terminals in pain pathways. wikipedia.orgnih.gov However, the finer details of this interaction present a significant research gap. The pharmacology of N-type calcium channels can be influenced by their specific subunit composition, which can vary in different neuronal tissues. nih.gov Future research should aim to elucidate how this compound interacts with different splice variants of the Cav2.2 channel. A deeper understanding of these specific interactions could explain variations in efficacy across different pain states and guide the development of more targeted analogues. nih.gov Furthermore, while this compound is highly selective for Cav2.2 over Cav2.1 (P/Q-type) channels, its full interaction profile across a wider range of ion channels is not completely characterized, representing another key area for future mechanistic studies. wikipedia.org
Expanding Research into Novel Pain Conditions and Models
Research has successfully demonstrated this compound's antihyperalgesic effects in established animal models of neuropathic and cancer-related pain. oup.comnih.gov Studies using a rat model of diabetic neuropathy showed that intravenously administered this compound could produce a significant reversal of hyperalgesia. nih.govoup.com Similarly, in a rat model of bone cancer pain, this compound was shown to have antihyperalgesic effects, particularly when used in combination with other analgesics. nih.govoup.comresearchgate.net
However, the scope of its efficacy in other types of persistent pain remains an open question. There is a need to expand research into other challenging pain conditions. Future preclinical studies could explore its effectiveness in models of chemotherapy-induced peripheral neuropathy, trigeminal neuralgia, or central post-stroke pain. Investigating a broader range of pain models will be critical to identifying the full spectrum of conditions where this compound might offer a significant advantage.
Table 1: this compound Research in Select Pain Models
| Pain Model | Animal Model | Key Research Findings |
|---|---|---|
| Diabetic Neuropathic Pain | Streptozotocin-induced diabetic rats | Intravenous this compound caused a significant reversal of heat hyperalgesia compared to Ziconotide (B122063) at doses without side effects. nih.govoup.com |
| Bone Cancer Pain | Rat model with prostate cancer cell inoculation in the tibia | Intravenous this compound demonstrated synergistic antihyperalgesic effects when co-administered with morphine. nih.govoup.commonash.edu |
Development of Advanced Delivery Systems in Research
A major advantage of this compound is its suitability for intravenous administration, which circumvents the need for intrathecal delivery required for Ziconotide. nih.govnih.gov This opens up research into more convenient and less invasive administration routes. nih.gov While intravenous delivery has been the focus of recent studies, further research into advanced delivery systems could enhance its properties. Future investigations could explore formulations such as subcutaneous injections for sustained release or other parenteral delivery methods that could improve its pharmacokinetic profile for research applications. frontiersin.org The development of such systems would be a significant step forward, potentially allowing for more stable and prolonged exposure in experimental models, thereby providing clearer insights into its long-term efficacy and mechanism.
Strategies for Overcoming Development Challenges
While this compound is less toxic than Ziconotide, the development of conotoxins is an ongoing challenge. wikipedia.orgfrontiersin.org A key research direction is the design of next-generation analogues with even more desirable profiles, such as greater efficacy, improved metabolic stability, and an even wider therapeutic window. nih.gov Research into novel conotoxins, such as O1_cal6.4b from Californiconus californicus, highlights the potential for discovering peptides with superior analgesic effects that can be administered systemically. frontiersin.orgnih.gov Future research efforts should focus on structure-activity relationship (SAR) studies to identify the specific amino acid residues responsible for both potency and any limiting side effects. This knowledge can be used to rationally design new peptide analogues or peptidomimetics with enhanced therapeutic characteristics. nih.gov
Initial research has revealed that this compound's effects can be significantly potentiated when combined with other analgesics, suggesting a powerful synergistic potential. oup.comnih.gov This approach allows for achieving greater pain relief at lower doses of each compound, which can be explored in research settings. nih.gov Studies have demonstrated a powerful synergy between this compound and morphine in a bone cancer pain model and between this compound and the potassium channel modulator Flupirtine in a diabetic neuropathy model. oup.comnih.govresearchgate.net
Expanding this research is a critical future direction. Investigating combinations of this compound with other classes of analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs), gabapentinoids, or other ion channel modulators, could uncover novel synergistic interactions. These studies would be invaluable for defining its place in multi-modal analgesic research paradigms.
Table 2: this compound Combinatorial Research Findings
| Combination Agent | Pain Model | Synergistic Effect Observed |
|---|---|---|
| Morphine | Rat model of bone cancer pain | Co-administration of this compound significantly increased the antihyperalgesic effects of morphine. nih.govoup.com |
| Flupirtine | Rat model of diabetic neuropathic pain | A combination of otherwise ineffective doses of this compound and Flupirtine produced a powerful reversal of hyperalgesia. nih.govresearchgate.net |
Investigation of Broader Ion Channel Modulation (e.g., Cav3.1, Cav3.3)
This compound's known activity is centered on the Cav2.2 channel. wikipedia.org However, the broader family of voltage-gated calcium channels, including the T-type channels (Cav3.1, Cav3.2, and Cav3.3), are also implicated in various physiological processes, including neuronal excitability and sleep. nih.gov These T-type channels, particularly Cav3.1 and Cav3.3, are expressed in the central nervous system and play roles in neuronal rhythmogenesis and sensory processing. nih.govnih.gov
A significant research gap exists regarding the potential interaction of this compound or its future analogues with these other channel subtypes. Future research should include comprehensive screening of this compound against a wider panel of ion channels, including the Cav3 family. Understanding if this compound has any off-target effects, even weak ones, on channels like Cav3.1 or Cav3.3 could provide a more complete picture of its pharmacological profile and might uncover unexpected mechanisms or applications. This broader investigation is essential for a thorough characterization and for identifying new avenues for drug discovery based on the conotoxin scaffold. nih.gov
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating Leconotide's antihyperalgesic effects, and how are outcome measures standardized?
- Methodological Guidance : Preclinical studies commonly use streptozotocin-induced diabetic neuropathy or intratibial cancer inoculation models to assess this compound's efficacy. Key outcome measures include percentage reversal of hyperalgesia, calculated using baseline and post-treatment nociceptive thresholds (e.g., Equation 1: ). Statistical validation via repeated-measures ANOVA with post-hoc tests (e.g., Tukey-Kramer) is critical for comparing treatment groups to saline controls .
- Variables to Control : Dose ranges (e.g., 0.02–200 mg/kg IV for this compound), administration routes (IV vs. intrathecal), and co-administered agents (e.g., flupirtine) must be documented. Baseline measurements should include pre-injection time points (−20, −10, and 0 minutes) to establish stable hyperalgesic thresholds .
Q. How can the PICOT framework structure research questions for clinical trials investigating this compound?
- Methodological Guidance :
- Population (P) : Patients with refractory neuropathic pain unresponsive to first-line therapies.
- Intervention (I) : Intravenous this compound at no-side-effect doses (e.g., 2 mg/kg).
- Comparison (C) : Placebo or active controls (e.g., intrathecal Ziconotide).
- Outcome (O) : Percentage hyperalgesia reversal, side-effect profiles (e.g., blood pressure changes, CNS toxicity).
- Time (T) : Acute (≤60 minutes post-administration) vs. sustained effects.
This framework ensures clarity and alignment with clinical relevance, particularly when designing trials to compare this compound’s systemic efficacy against intrathecal alternatives .
Advanced Research Questions
Q. What statistical and pharmacological methods are used to quantify synergy between this compound and opioids in combination therapy?
- Methodological Guidance :
- Dose-Response Analysis : Generate sigmoidal dose-response curves for individual drugs (e.g., morphine) and fixed-dose combinations (e.g., morphine + this compound 20 mg/kg IV). Use regression models (e.g., GraphPad Prism) to calculate ED values (e.g., ED40, ED30) and compare curve shifts. A significant leftward shift indicates potentiation .
- Isobolographic Analysis : Construct isobolograms by plotting equi-effective doses of individual drugs and their combinations. Synergy is confirmed if the combination data point lies below the additive line. However, this requires both drugs to exhibit measurable efficacy alone—a limitation when one agent (e.g., this compound) shows minimal standalone effects .
- Alternative Approaches : Compare the dose-effect curve of an active drug (e.g., morphine) alone versus in combination with a subthreshold this compound dose. Statistical significance (e.g., via ANOVA) in curve divergence supports supradditive effects .
Q. How can researchers resolve contradictions in this compound’s efficacy across different pain models (e.g., diabetic neuropathy vs. bone cancer pain)?
- Methodological Guidance :
- Model-Specific Mechanisms : Diabetic neuropathy involves Cav2.2 channel upregulation, making this compound (a Cav2.2 blocker) highly effective. In contrast, cancer-induced pain may involve alternative pathways (e.g., TRPV1 or NGF signaling), necessitating combination therapies .
- Systematic Review & Meta-Analysis : Aggregate data from multiple studies to identify moderating variables (e.g., pain etiology, dosing schedules). Use heterogeneity tests (e.g., I² statistic) to quantify variability and subgroup analyses to isolate contributing factors .
- Preclinical Replication : Standardize outcome measures (e.g., percentage reversal formula) and species/strain selection (e.g., Sprague-Dawley rats) across labs to reduce experimental noise .
Methodological Tools & Best Practices
- Data Analysis : Employ software like GraphPad Prism for regression modeling and statistical validation. Report SEM for dose-response curves and 95% confidence intervals for synergy analyses .
- Ethical & Reporting Standards : Adhere to ARRIVE guidelines for preclinical studies, including detailed descriptions of randomization, blinding, and exclusion criteria. Use the PICOT framework to ensure clinical relevance .
- Contradiction Management : Document raw data (e.g., hyperalgesia reversal percentages) in appendices and use sensitivity analyses to test robustness against outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
